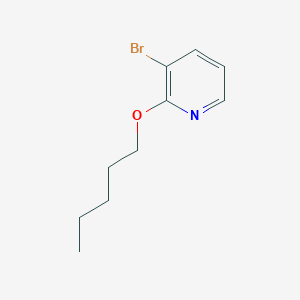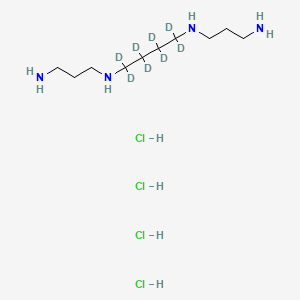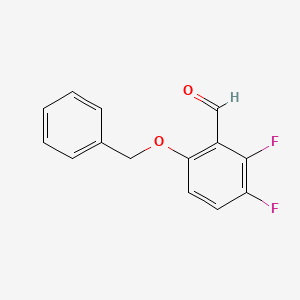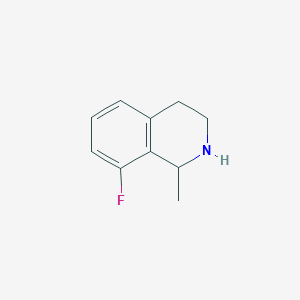
8-Fluoro-1-méthyl-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Troubles neurodégénératifs
Les composés naturels et synthétiques à base de 1,2,3,4-tétrahydroisoquinoléines (THIQ), y compris la 8-Fluoro-1-méthyl-1,2,3,4-tétrahydroisoquinoléine, exercent diverses activités biologiques contre divers agents pathogènes infectieux et troubles neurodégénératifs .
Anti-inflammatoire
Il a été rapporté que les analogues de la THIQ possèdent des propriétés anti-inflammatoires . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des affections inflammatoires.
Anti-bactérien
Les analogues de la THIQ présentent également des activités anti-bactériennes . Cela implique que la this compound pourrait être utilisée dans le développement de nouveaux antibiotiques.
Anti-viral
Les analogues de la THIQ ont montré des propriétés antivirales . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des infections virales.
Anti-cancer
Il a été rapporté que les analogues de la THIQ possèdent des propriétés anticancéreuses . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement du cancer.
Liaison au récepteur NMDA
Une série de dérivés de 1-aryl-1,2,3,4-tétrahydroisoquinoléine et de 8-méthyl-1-aryl-1,2,3,4-tétrahydroisoquinoléine a été évaluée pour son affinité au site de liaison du PCP du complexe du récepteur NMDA . Cela suggère que la this compound pourrait potentiellement être utilisée dans la recherche et le traitement neurologiques.
Anti-fongique
Les analogues de la THIQ ont montré des propriétés antifongiques . Cela implique que la this compound pourrait être utilisée dans le développement de nouveaux médicaments antifongiques.
Anti-paludéen
Il a été rapporté que les analogues de la THIQ possèdent des propriétés antipaludéennes . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement du paludisme.
Mécanisme D'action
Target of Action
- 1MeTIQ is a reversible, short-acting moderate inhibitor of both MAO-A and MAO-B. These enzymes play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 1MeTIQ modulates neurotransmitter levels, which can impact mood, cognition, and neuroprotection .
Mode of Action
- 1MeTIQ has been shown to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins, including MPTP and rotenone. Its exact mechanism involves a combination of MAO inhibition, free radical scavenging properties, and antagonism of the glutamatergic system . 1MeTIQ’s ability to scavenge free radicals contributes to its neuroprotective effects. By reducing oxidative stress, it helps maintain neuronal health and function.
Analyse Biochimique
Biochemical Properties
8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase enzymes, particularly monoamine oxidase A and monoamine oxidase B, which are involved in the metabolism of neurotransmitters . The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline may interact with various receptors in the central nervous system, influencing signal transduction pathways and modulating neuronal activity .
Cellular Effects
The effects of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting the overall neurotransmitter balance in neuronal cells . Furthermore, 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters . Additionally, 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can modulate the activity of various receptors in the central nervous system, influencing signal transduction pathways and neuronal function . These molecular interactions contribute to the overall pharmacological effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, maintaining its biochemical properties and activity . Over extended periods, degradation products may form, potentially altering its effects on cellular processes. Long-term studies have shown that 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can have sustained effects on neurotransmitter levels and neuronal function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound can exert beneficial effects on neurotransmitter levels and behavior, while higher doses may lead to toxic or adverse effects . For instance, low doses of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline have been shown to improve mood and cognitive function in animal models, whereas high doses can cause neurotoxicity and behavioral disturbances . These findings underscore the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound is metabolized primarily by monoamine oxidase enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . Additionally, 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions highlight the compound’s role in regulating metabolic processes in the central nervous system.
Transport and Distribution
The transport and distribution of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, facilitating its entry into target cells . Once inside the cells, 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by factors such as blood-brain barrier permeability, which affects its ability to reach the central nervous system .
Subcellular Localization
The subcellular localization of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline may localize to mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism . Additionally, its localization to the nucleus can impact gene expression and signal transduction pathways, further contributing to its biological effects .
Propriétés
IUPAC Name |
8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTFHMXIFNPJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


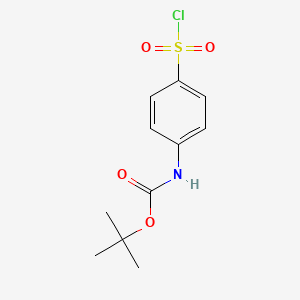
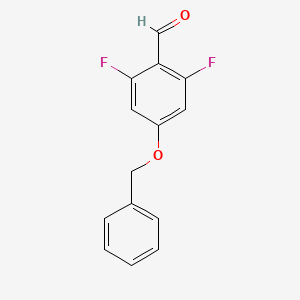
![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)
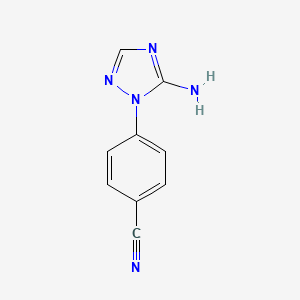
![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)

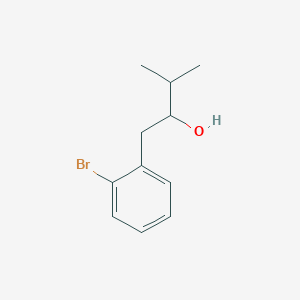
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)
![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)
